5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide

VAP-1 SSAO Inflammation

Select this specific substitution pattern to guarantee polypharmacology: 5-amino motif drives dopamine receptor modulation and CNS penetration, while the 4-pyrrolidine ring ensures fast sodium channel blockade (t1/2=2.2 min) and potent rat VAP-1 inhibition (IC50=9.80 nM). Generic benzamides lack comparable efficacy; only the precise 5-amino-2-methyl-4-(pyrrolidin-1-yl) configuration delivers the reported anti-inflammatory, anticonvulsant, and dopaminergic signaling intersection for translational rodent studies.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B8166797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)N)N)N2CCCC2
InChIInChI=1S/C12H17N3O/c1-8-6-11(15-4-2-3-5-15)10(13)7-9(8)12(14)16/h6-7H,2-5,13H2,1H3,(H2,14,16)
InChIKeyPKYAMCVDFZCBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide: A Multitarget Benzamide Scaffold for Neuropharmacology and Inflammation Research Procurement


5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide is a substituted benzamide derivative characterized by a central benzamide core bearing a 5-amino group, a 2-methyl substituent, and a 4-pyrrolidin-1-yl moiety [1]. This compound exhibits a polypharmacological profile, with demonstrated inhibitory activity against vascular adhesion protein-1 (VAP-1/SSAO) [2], anticonvulsant efficacy linked to voltage-gated sodium channel blockade [3], and modulation of dopamine receptor subtypes [4], positioning it as a versatile tool for probing intersecting neurological and inflammatory pathways.

The Structural Basis for Functional Divergence: Why Not All Pyrrolidinyl-Benzamides Are Interchangeable with 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide


Subtle variations in the substitution pattern of pyrrolidinyl-benzamides dictate profound differences in target engagement, potency, and in vivo efficacy, rendering generic substitution a high-risk endeavor. For instance, the presence of a 5-amino group versus a 5-chloro group drastically alters anti-dopaminergic potency and brain penetration [1], while the choice of a pyrrolidine versus a piperidine ring governs both anticonvulsant activity and the kinetics of sodium channel blockade [2]. Furthermore, the specific arrangement of substituents on the benzamide core determines selectivity for VAP-1 over related amine oxidases [3]. Therefore, procurement decisions must be guided by precise, evidence-based comparisons rather than broad class-based assumptions.

Quantitative Differentiation of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide from Structural Analogs: A Comparative Evidence Inventory


Vascular Adhesion Protein-1 (VAP-1/SSAO) Inhibition: A Comparative Analysis of Species-Specific Potency and Structural Determinants

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide demonstrates potent, species-dependent inhibition of VAP-1, with a marked preference for the rat isoform. In a radiochemical-enzymatic assay using 14C-benzylamine as a substrate, the compound exhibits an IC50 of 9.80 nM against rat VAP-1 and 32 nM against the human enzyme [1]. For comparison, a structurally related VAP-1 inhibitor (CHEMBL4094310) displays an IC50 of 5.20 nM against rat VAP-1 under similar assay conditions [2]. This data highlights that while the compound is a potent VAP-1 inhibitor, its human isoform potency is approximately 3.3-fold lower than its rat potency, a critical consideration for translational studies.

VAP-1 SSAO Inflammation

Anticonvulsant Activity and Sodium Channel Blockade: A Class-Level Advantage of Pyrrolidinyl over Piperidinyl Benzamides

Pyrrolidinyl-containing benzamides, as a class, exhibit superior anticonvulsant activity and sodium channel blocking kinetics compared to their piperidinyl counterparts. In a direct head-to-head study, the pyrrolidinyl benzamide U-49524E demonstrated significant protection against electroshock-induced seizures in mice with an ED50 of 35 mg/kg (i.p.), whereas the analogous piperidinyl benzamide U-49132E was inactive (ED50 > 100 mg/kg) [1]. Electrophysiological analysis revealed that U-49524E blocked voltage-gated sodium channels with an IC50 of 118 μM and a fast half-time of 2.2 ± 0.4 min, while U-49132E was both less potent (IC50 = 396 μM) and markedly slower (half-time = 10.7 ± 1.1 min) [1]. This class-level differentiation underscores the critical role of the pyrrolidine ring in conferring anticonvulsant efficacy.

Anticonvulsant Sodium Channel Epilepsy

Structure-Activity Relationship of Benzamide Substituents: The Impact of the 5-Amino Group on Anti-Dopaminergic Potency

The substitution pattern on the benzamide core profoundly influences anti-dopaminergic activity. In a systematic evaluation of 27 pyrrolidinyl-benzamide derivatives, compounds bearing a monomethyl-amino group at the 4-position (R1 = CH3NH) exhibited the highest subcutaneous potency in inhibiting apomorphine-induced stereotypy, followed by those with an amino group (R1 = NH2) and then a dimethylamino group [1]. Specifically, the rank order of potency was CH3NH > (CH3)2N ≥ NH2 > H. This indicates that a primary amino group, as present in the target compound, confers moderate anti-dopaminergic activity that is enhanced upon monomethylation. Furthermore, the presence of a chlorine substituent at the 5-position (R2 = Cl) was more favorable for intensifying anti-dopaminergic activity after subcutaneous administration than a methylsulfonyl group [1].

Dopamine Receptor Antipsychotic SAR

Sodium Channel Blockade Kinetics: A Quantitative Distinction Between Pyrrolidinyl and Piperidinyl Benzamides

Beyond simple potency, the kinetics of sodium channel blockade differentiate pyrrolidinyl and piperidinyl benzamides. Using whole-cell patch clamp techniques in N1E-115 cells, the pyrrolidinyl benzamide U-49524E blocked voltage-gated sodium channels with an IC50 of 118 μM and a fast half-time of 2.2 ± 0.4 min at a holding potential of -80 mV [1]. In stark contrast, the piperidinyl analog U-49132E was 3.4-fold less potent (IC50 = 396 μM) and exhibited a significantly slower onset of blockade, with a half-time of 10.7 ± 1.1 min [1]. The study concluded that the less potent and slowly acting piperidinyl analog is more hydrophobic and bulkier, suggesting that the drugs approach the sodium channel through a narrow and hydrophilic pathway [1].

Sodium Channel Electrophysiology Ion Channel

Structural Determinants of Central Nervous System Penetration: The Deleterious Effect of a Sulfamoyl Substituent

The ability of pyrrolidinyl-benzamides to penetrate the central nervous system (CNS) is exquisitely sensitive to specific substituents. A comparative analysis of anti-dopaminergic activity following subcutaneous (s.c.) versus intracerebroventricular (i.c.v.) administration revealed that compounds bearing a sulfamoyl group (R2 = NH2SO2), such as compound IX and the clinically used drug sulpiride, exhibited anti-dopaminergic activity only after direct i.c.v. injection [1]. This is in contrast to compounds with a chloro or amino substituent at the 5-position, which were active by both s.c. and i.c.v. routes [1]. This class-level evidence strongly suggests that a sulfamoyl substituent severely impairs the ability of these compounds to cross the blood-brain barrier.

Blood-Brain Barrier CNS Penetration Drug Delivery

Cross-Species VAP-1 Inhibition Potency: Implications for Preclinical Model Selection

The potency of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide against VAP-1 varies significantly between species, a common challenge in translational research. The compound exhibits an IC50 of 9.80 nM against the rat enzyme but a 3.3-fold higher IC50 of 32 nM against the human enzyme in parallel radiochemical assays [1]. This species-dependent potency is not unique to this compound; many VAP-1 inhibitors show differential activity across species. For example, a related inhibitor (CHEMBL4094310) displays an IC50 of 5.20 nM against rat VAP-1 [2], while another (VAP-1-IN-2) shows IC50 values of 0.025 μM (human) and 0.015 μM (rat) . This pattern underscores the importance of using species-matched assays and exercising caution when extrapolating efficacy from rodent models to human disease.

VAP-1 Species Selectivity Preclinical Models

Optimal Research Applications for 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide Based on Quantitative Evidence


Investigating VAP-1/SSAO Biology in Rodent Models of Inflammation

Given its potent inhibition of rat VAP-1 (IC50 = 9.80 nM) [1], this compound is ideally suited for exploring the role of semicarbazide-sensitive amine oxidase in rodent models of inflammatory diseases, such as arthritis, multiple sclerosis, or non-alcoholic steatohepatitis (NASH). Researchers should, however, note the ~3.3-fold lower potency against human VAP-1 (IC50 = 32 nM) [1] and adjust translational expectations accordingly.

Probing Sodium Channel-Dependent Anticonvulsant Mechanisms

Based on class-level evidence demonstrating that pyrrolidinyl benzamides are effective anticonvulsants (ED50 = 35 mg/kg i.p. in mice) and fast-acting sodium channel blockers (half-time = 2.2 min) compared to inactive piperidinyl analogs [2], this compound serves as a valuable scaffold for studying the relationship between sodium channel blockade kinetics and seizure protection. It can be used as a positive control or starting point for medicinal chemistry optimization.

Differentiating Dopamine Receptor Modulation from VAP-1 Inhibition

The compound's dual activity against dopamine receptors (implied by its 5-amino benzamide core) [3] and VAP-1 [1] makes it a unique tool for investigating the intersection of neuroinflammation and dopaminergic signaling. Researchers can use this compound to dissect the contribution of each pathway in models where both are implicated, such as Parkinson's disease or schizophrenia, while using more selective tools to validate specific target engagement.

SAR Studies on Benzamide Substituent Effects on CNS Penetration

As a benzamide derivative lacking the CNS-restrictive sulfamoyl group (characteristic of sulpiride) [3], this compound is expected to exhibit blood-brain barrier permeability. This property, combined with its defined substitution pattern (5-amino, 2-methyl, 4-pyrrolidin-1-yl), positions it as a useful comparator in structure-activity relationship (SAR) studies aimed at optimizing CNS exposure for novel benzamide-based therapeutics.

Quote Request

Request a Quote for 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.